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Guanosine-2'-monophosphate - 12237-07-9

Guanosine-2'-monophosphate

Catalog Number: EVT-1187490
CAS Number: 12237-07-9
Molecular Formula: C10H14N5O8P
Molecular Weight: 363.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).
Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.
Sources and Classification

Guanosine monophosphate can be derived from several natural sources. It was first identified in dried shiitake mushrooms, where the drying process enhances its concentration due to the breakdown of ribonucleic acid. Additionally, guanosine monophosphate is produced commercially through microbial fermentation processes using specific bacterial strains such as Bacillus subtilis . This compound is classified under nucleotides, which are essential for the synthesis of nucleic acids and serve as energy carriers in cellular metabolism.

Synthesis Analysis

The synthesis of guanosine monophosphate can occur through two primary pathways: de novo synthesis and salvage pathways.

De Novo Synthesis

In de novo synthesis, guanosine monophosphate is synthesized from D-ribose 5'-phosphate, a metabolite from the pentose phosphate pathway. The process involves several steps:

  1. Formation of Inosine Monophosphate: The initial step converts D-ribose 5'-phosphate into inosine monophosphate by incorporating elements from glutamine, glycine, aspartate, and one-carbon derivatives from tetrahydrofolate.
  2. Conversion to Guanosine Monophosphate: Inosine monophosphate is then converted into guanosine monophosphate through two enzymatic reactions:
    • Inosine monophosphate is oxidized to xanthosine monophosphate.
    • Xanthosine monophosphate is then converted to guanosine monophosphate using L-glutamine and ATP .

Salvage Pathway

Guanosine monophosphate can also be synthesized via the salvage pathway, which recycles nucleobases and nucleotides. This process involves the phosphorylation of guanine or guanosine by specific kinases .

Molecular Structure Analysis

Guanosine monophosphate has a molecular formula of C₁₀H₁₃N₅O₇P. Its structure can be described as follows:

  • Nucleobase: The guanine moiety features a fused bicyclic structure consisting of a purine ring.
  • Sugar: The ribose sugar is in its β-D-ribofuranose form.
  • Phosphate Group: The phosphate group is attached to the 5' carbon of the ribose sugar.

The molecular structure can be represented in various forms, including its linear and cyclic structures. The cyclic form, known as cyclic guanosine monophosphate (cGMP), plays significant roles in cellular signaling .

Chemical Reactions Analysis

Guanosine monophosphate participates in several key chemical reactions:

  1. Phosphorylation Reactions: Guanosine monophosphate can undergo phosphorylation to form guanosine diphosphate and guanosine triphosphate through the action of specific kinases.
  2. Dephosphorylation: Enzymatic hydrolysis can convert guanosine triphosphate or guanosine diphosphate back to guanosine monophosphate.
  3. Cyclic Formation: Guanosine monophosphate can be converted into cyclic guanosine monophosphate by the enzyme guanylyl cyclase .

These reactions are crucial for nucleotide metabolism and energy transfer within cells.

Mechanism of Action

The mechanism of action of guanosine monophosphate primarily involves its role as a signaling molecule. It acts as a second messenger in various biological pathways:

  • Signal Transduction: Guanosine monophosphate mediates signal transduction pathways initiated by hormones and neurotransmitters. For instance, it is produced from guanosine triphosphate by the action of guanylyl cyclase in response to nitric oxide.
  • Regulation of Cellular Functions: Cyclic guanosine monophosphate regulates various cellular functions by activating protein kinases that phosphorylate target proteins involved in processes such as smooth muscle relaxation and neurotransmitter release .
Physical and Chemical Properties Analysis

Guanosine monophosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 363.24 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values for the phosphate groups indicate that it behaves as a weak acid with multiple dissociable protons .

These properties are essential for its function in biological systems.

Applications

Guanosine monophosphate has numerous scientific applications:

  1. Research Tool: It is widely used in biochemical research for studying nucleotide metabolism and signal transduction pathways.
  2. Food Industry: As a flavor enhancer (E626), it contributes to the umami taste in various food products, often used in combination with other flavor enhancers like monosodium glutamate .
  3. Pharmaceutical Development: Analogues of guanosine monophosphate are explored for their potential antiviral properties and therapeutic applications against various diseases .
Chemical Identity and Structural Analysis

Molecular Composition and Stereochemical Configuration

Guanosine-2'-monophosphate (2'-GMP), with the molecular formula C₁₀H₁₄N₅O₈P, is a mononucleotide consisting of the purine base guanine, the pentose sugar ribose, and a phosphate group esterified at the 2'-position of the ribose ring. Its IUPAC name is [(2R,3R,4R,5R)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy phosphonic acid [6] [10]. The molecular weight is 363.22 g/mol, and its systematic Chemical Abstracts Service (CAS) registry number is 130-50-7 [6] [10].

The ribose sugar adopts a β-D-ribofuranose configuration, with fixed stereochemistry at C1' (anomeric carbon), C2', C3', and C4' positions. The phosphate group introduces chirality at the phosphorous center. Solid-state nuclear magnetic resonance (NMR) studies reveal that 2'-GMP predominantly adopts the C3'-endo sugar pucker (north conformation) in self-assembled structures, a configuration that favors compact helical stacking [7]. This contrasts with the C2'-endo (south) puckers observed in some DNA analogs. The guanine base is in the anti conformation relative to the ribose, as evidenced by through-space correlations between H8 (base) and H5'/H5'' (sugar) in double-quantum NMR spectra [7].

Table 1: Atomic Coordinates and Stereochemical Assignments for 2'-GMP

AtomStereochemistryRole in Structure
C1'β-anomericLinks base to sugar
C2'RPhosphate attachment site
C3'RHydroxyl group carrier
C4'RConnects to hydroxymethyl
P (phosphate)ChiralIonization center

Comparative Structural Features of 2'-GMP vs. 3'-GMP and 5'-GMP Isomers

The position of phosphate esterification critically determines the structural biology of GMP isomers. While all isomers share the same chemical formula, their three-dimensional architectures diverge significantly:

  • 2'-GMP: The 2'-phosphate sterically hinders the minor groove of potential duplexes. It favors intramolecular hydrogen bonding between the phosphate and guanine's exocyclic amines (N2-H), reducing solvent accessibility. This isomer does not form classical G-quartets due to geometric constraints [7] [10].
  • 3'-GMP: Forms planar G-quartet motifs stabilized by Hoogsteen hydrogen bonding (N1-H⋯O6, N2-H⋯N7). These quartets stack vertically into columnar structures, with monovalent cations (e.g., Na⁺, K⁺) occupying the central channel to neutralize the anionic phosphates [5] [7].
  • 5'-GMP: Exhibits pH-dependent polymorphism. At pH 8, it assembles into tetrameric discs (G-quartets) with alternating C2'-endo/C3'-endo sugar puckers and Na⁺ in the central channel. At pH 5, it forms a right-handed helix with a "lock-washer" G4 motif, C3'-endo uniform pucker, and no central cations [5] [7] [10].

Table 2: Structural Comparison of GMP Isomers

Property2'-GMP3'-GMP5'-GMP
Phosphate position2'-O3'-O5'-O
Dominant motifMonomeric/stackedPlanar G-quartetpH-dependent helix
Sugar puckerC3'-endoMixedC3'-endo (pH 5)
Cation requirementLowHighpH-dependent
Biological roleLimitedRibozyme stabilitySignaling precursor

Biologically, 5'-GMP serves as a precursor for cyclic guanosine monophosphate (cGMP) and RNA synthesis, while 3'-GMP occurs in RNA hydrolytic products. The 2'-GMP isomer has no known direct metabolic roles but is used to probe ribonuclease specificity due to its non-natural phosphate position [3] [6] [10].

Ionization States and pH-Dependent Conformational Dynamics

The ionization equilibria of 2'-GMP are governed by four major pKₐ values:

  • pKₐ1 ≈ 0.7 (phosphate O=P-OH, first dissociation)
  • pKₐ2 ≈ 2.4 (guanine N7 protonation)
  • pKₐ3 ≈ 6.1 (phosphate O=P-O⁻, second dissociation)
  • pKₐ4 ≈ 9.4 (guanine N1-H deprotonation) [10]

Below pH 2.4, protonation at N7 generates the cationic species (2'-GMPH⁺), which undergoes distinct photophysical relaxation pathways. Ultrafast transient absorption spectroscopy shows that 2'-GMPH⁺ exhibits a biexponential decay (τ₁ = 0.4 ps, τ₂ = 2.2 ps) followed by slow internal conversion (τ₃ = 167 ps) due to stabilization in an out-of-plane Lₐₘᵢₙ excited state [4]. For neutral 2'-GMP (pH 4–7), excited-state decay accelerates (τ₁ = 0.22 ps, τ₂ = 0.9 ps) due to barrierless access to a conical intersection with the ground state [4].

Conformationally, acidification below pH 5 promotes gelation via right-handed helical assembly with C3'-endo ribose puckers. Solid-state ³¹P NMR indicates strong hydrogen bonding between the 2'-phosphate and guanine N2-H groups, validated by ¹H-³¹P heteronuclear correlation (HETCOR) spectroscopy. This contrasts with 5'-GMP, which forms left-handed helices at low pH in early models, though recent NMR data corrected this to right-handedness [7].

Computational Modeling of 2'-GMP Interactions with Biomolecular Targets

Constant-pH molecular dynamics (CPHMD) simulations incorporating λ-dynamics (CPHMDMSλD) enable accurate prediction of protonation states and binding affinities. For 2'-GMP, the λᴺᵉˣᵖ functional form (Equation 1) allows continuous titration between protonated and deprotonated states:

$$λ{α,1} = \frac{e^{c \sin θ{α,1}}}{e^{c \sin θ{α,1}} + e^{c \sin θ{α,2}}} \quad \text{(1)}$$

where α denotes the titrating residue, and c is a scaling constant [9]. These simulations predict a pKₐ shift for N7 from 2.4 (monomer) to >4.0 in helical 2'-GMP gels due to electrostatic field effects, consistent with experimental potentiometry [7] [9].

Quantum mechanical calculations (TD-PBE0/water) model 2'-GMP's photoexcited dynamics, identifying La and Lb states as key intermediates. The La state features charge transfer from guanine to the phosphate, facilitating non-radiative decay [4].

Docking studies reveal that 2'-GMP binds Streptomyces aureofaciens guanyl-specific ribonuclease Sa (RNase Sa) with micromolar affinity (Kd ~10⁻⁵ M), primarily via ionic interactions between its 2'-phosphate and the enzyme's Arg side chains. However, its affinity is 100-fold lower than 3'-GMP due to misalignment of catalytic residues (e.g., Glu41) with the scissile bond [6].

Properties

CAS Number

12237-07-9

Product Name

Guanosine-2'-monophosphate

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C10H14N5O8P

Molecular Weight

363.22 g/mol

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N

Synonyms

C.I. Reactive Red 55

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N

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